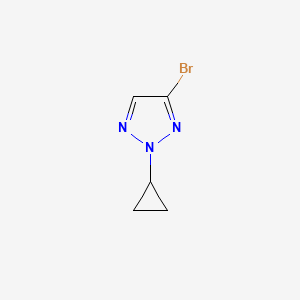

4-Bromo-2-cyclopropyl-2H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-bromo-2-cyclopropyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-5-3-7-9(8-5)4-1-2-4/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZDPFBDBLRJSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2N=CC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Conditions

-

Azide precursor : 4-Bromo-1-azidobenzene or analogous brominated azides.

-

Alkyne precursor : Cyclopropylacetylene (HC≡C-C3H5).

-

Catalyst : CuI (5–10 mol%) with sodium ascorbate as a reducing agent.

-

Solvent : MeCN or THF/H2O mixtures.

-

Temperature : Room temperature to 80°C.

The reaction proceeds via a 1,3-dipolar cycloaddition, forming the triazole ring with regioselectivity dictated by the copper catalyst. While CuAAC typically yields 1,4-disubstituted triazoles, steric and electronic effects from the cyclopropyl group can shift substitution to the N2 position. For example, VulcanChem’s synthesis of a related compound, 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole, achieved a 2H-regioisomer using similar conditions.

Optimization and Challenges

-

Regioselectivity : The use of bulky ligands or polar solvents (e.g., DMF) can favor N2 substitution.

-

Yield : Reported yields range from 70–85% for analogous triazoles.

-

Limitations : Separation of regioisomers remains challenging, necessitating chromatographic purification.

Post-Synthetic Alkylation of Triazole Intermediates

Alkylation of pre-formed triazole cores offers a modular route to install the cyclopropyl group. This method involves two stages: (1) synthesizing 4-bromo-1H-1,2,3-triazole and (2) N2-alkylation with a cyclopropyl electrophile.

Synthesis of 4-Bromo-1H-1,2,3-triazole

N2-Alkylation with Cyclopropyl Groups

-

Electrophile : Cyclopropyl bromide or iodide.

-

Base : K2CO3 or Cs2CO3 in DMF.

Alternatively, Mitsunobu conditions (DIAD, PPh3) enable the transfer of cyclopropanol to the triazole’s N2 position, achieving higher regioselectivity. For example, Avula et al. reported 76–82% yields for analogous N-alkylations using secondary alcohols.

Bromination of 2-Cyclopropyl-2H-1,2,3-triazole

Electrophilic bromination of pre-formed 2-cyclopropyl-2H-1,2,3-triazole provides a direct route. The cyclopropyl group acts as an electron-donating substituent, directing bromination to the C4 position.

Reaction Parameters

Outcomes and Limitations

-

Challenges : Over-bromination at C5 and competing side reactions necessitate careful stoichiometric control.

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

While less common, Suzuki coupling can introduce bromine post-cycloaddition. This method is advantageous for synthesizing derivatives but requires a boronic ester precursor.

Protocol

-

Triazole precursor : 2-Cyclopropyl-4-iodo-2H-1,2,3-triazole.

-

Boronic acid : Phenylboronic acid or aryl analogs.

-

Catalyst : Pd(PPh3)4 (5 mol%).

Comparative Analysis of Methods

| Method | Yield Range | Regioselectivity | Scalability |

|---|---|---|---|

| CuAAC | 70–85% | Moderate | High |

| N2-Alkylation | 50–65% | High | Moderate |

| Direct Bromination | 55–70% | Low | Low |

| Suzuki Coupling | 80–91% | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyclopropyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.

Cycloaddition Reactions: The compound can undergo cycloaddition reactions with other unsaturated compounds to form larger ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used under controlled conditions.

Cycloaddition Reactions: Catalysts like copper(I) iodide or palladium(II) acetate are often employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while cycloaddition reactions can produce complex polycyclic compounds.

Scientific Research Applications

4-Bromo-2-cyclopropyl-2H-1,2,3-triazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial and anticancer agents.

Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials, for various industrial applications.

Biological Research: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropyl-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyl group contribute to its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected 1,2,3-Triazole Derivatives

*CuAAC: Copper-catalyzed azide-alkyne cycloaddition .

The target compound’s cyclopropyl group distinguishes it from analogs with linear alkyl or aromatic substituents. This moiety may reduce metabolic degradation compared to methyl or benzyl groups, as seen in 4-(bromomethyl)-2-methyl-2H-1,2,3-triazole . Its synthesis likely follows CuAAC protocols, similar to other triazoles, though bromination steps may require optimization .

Physicochemical Properties

Table 2: Predicted Collision Cross Section (CCS) and Spectral Data

The absence of CCS data for the target compound highlights a research gap.

Biological Activity

4-Bromo-2-cyclopropyl-2H-1,2,3-triazole is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and antiviral properties, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by its unique triazole ring structure, which is known for various biological activities. The presence of the bromine atom enhances its reactivity and biological profile.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial activity.

Case Studies

- In Vitro Studies : A study evaluated the compound against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics such as ciprofloxacin. The compound showed promising results with MIC values ranging from 0.25 to 32 µg/mL against various Gram-positive and Gram-negative bacteria .

- Mechanism of Action : The antibacterial mechanism was attributed to the inhibition of bacterial DNA-gyrase, an essential enzyme for bacterial replication. Molecular docking studies indicated strong binding affinity between the compound and the enzyme .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| S. aureus | 0.25 | Ciprofloxacin | 1 |

| E. coli | 0.5 | Levofloxacin | 1 |

| B. subtilis | 0.5 | Chloramphenicol | 16 |

Antifungal Activity

The compound has also been tested for antifungal properties against various fungal pathogens. In a comparative study, it demonstrated significant activity against Candida albicans, with an MIC value lower than that of fluconazole .

Antiviral Activity

Recent studies have explored the potential of this compound as an antiviral agent against HIV. The compound acts as a protease inhibitor, disrupting viral replication processes .

Research Findings

- Inhibition of HIV Protease : The compound was shown to inhibit HIV protease effectively in vitro, suggesting potential for development as an antiretroviral therapy .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the triazole ring can significantly impact biological activity. For instance:

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Bromo-2-cyclopropyl-2H-1,2,3-triazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via cycloaddition reactions or halogenation of pre-formed triazole derivatives. For example, bromination of 2-cyclopropyl-1,2,3-triazole precursors using bromine in acetic acid at 80°C under controlled conditions achieves moderate yields (~65–70%) . Optimization involves adjusting reaction time (e.g., 20–30 minutes for bromination), stoichiometry (1:1 molar ratio of substrate to bromine), and purification via recrystallization (water-ethanol mixtures). Monitoring via TLC or HPLC ensures purity >95% .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Key parameters include bond lengths (e.g., C–Br ≈ 1.89 Å) and torsion angles (e.g., cyclopropyl ring orientation relative to triazole core). Complementary techniques like H/C NMR (e.g., cyclopropyl protons at δ 1.2–2.0 ppm) and IR (C–Br stretch ~550–600 cm) validate functional groups .

Q. What are the preliminary biological screening protocols for this compound?

- Methodological Answer : Initial bioactivity assays include:

- Antimicrobial : Broth microdilution (MIC determination against Gram+/− bacteria, fungi) .

- Anticancer : MTT assay on cancer cell lines (e.g., IC values for HepG2 or MCF-7) .

- Enzyme inhibition : Kinetics studies (e.g., α-glucosidase or β-lactamase inhibition at 100 µM) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl and bromine substituents influence regioselectivity in further functionalization reactions?

- Methodological Answer : The electron-withdrawing bromine directs electrophilic substitutions to the 4-position, while the cyclopropyl group’s steric bulk limits access to the 2-position. Computational studies (DFT) predict charge distribution (Mulliken charges: Br = -0.25 e, cyclopropyl C = +0.12 e), guiding reaction design. Experimental validation via Suzuki coupling with aryl boronic acids shows preferential coupling at the 5-position .

Q. How can contradictory biological activity data (e.g., varying IC across studies) be resolved?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., solvent/DMSO concentration affecting solubility) or cell line heterogeneity. Standardize protocols:

- Use identical cell passage numbers and culture media.

- Control solvent concentration (<1% v/v DMSO).

- Validate via orthogonal assays (e.g., apoptosis flow cytometry vs. MTT) .

Q. What advanced techniques elucidate intermolecular interactions in crystalline forms of this compound?

- Methodological Answer : SC-XRD reveals non-covalent interactions:

- Halogen bonding : Br···N/O distances (3.2–3.6 Å) .

- C–H···π interactions : Cyclopropyl C–H to triazole ring (3.8–4.2 Å).

- Hirshfeld surface analysis quantifies interaction contributions (e.g., Br···H contacts ~12% of surface area) .

Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in long-term biological studies?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal : TGA/DSC (decomposition onset >200°C).

- pH stability : HPLC monitoring after 24h in buffers (pH 2–12). Degradation products (e.g., debromination) are identified via LC-MS .

Q. What strategies improve the compound’s bioavailability for in vivo applications?

- Methodological Answer : Modify formulation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.